molecular formula C37H38N2O7 B10838776 (S,R)-pseudoxandrine hydrochloride

(S,R)-pseudoxandrine hydrochloride

Cat. No.: B10838776
M. Wt: 622.7 g/mol
InChI Key: RUAKOEPLVVXTGN-YJNPBZNESA-N
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Description

(S,R)-Pseudoxandrine hydrochloride is a chiral organic compound classified as a hydrochloride salt. This places it among compounds with moderate to low potency compared to other D2 receptor-targeting agents. Its molecular structure, inferred from related hydrochlorides (e.g., oxycodone hydrochloride, pseudoephedrine hydrochloride), suggests a combination of aromatic and aliphatic moieties with stereochemical complexity, which may influence its binding affinity and solubility .

Properties

Molecular Formula

C37H38N2O7

Molecular Weight

622.7 g/mol

IUPAC Name

(1R,14S)-9,21-dihydroxy-6,20,25-trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaen-13-one

InChI

InChI=1S/C37H38N2O7/c1-38-12-10-21-17-30(44-4)31-19-24(21)27(38)15-20-6-9-29(43-3)26(14-20)25-16-23(7-8-28(25)40)35(41)34-33-22(11-13-39(34)2)18-32(45-5)36(42)37(33)46-31/h6-9,14,16-19,27,34,40,42H,10-13,15H2,1-5H3/t27-,34+/m1/s1

InChI Key

RUAKOEPLVVXTGN-YJNPBZNESA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)C(=O)[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)C(=O)C6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Pharmacological Activity Against D2 Dopamine Receptors

Key comparative data from reveal significant differences in potency among D2 receptor antagonists/agonists:

Compound Target Activity (nM) Reference
(S,R)-Pseudoxandrine hydrochloride D2 receptor IC50 = 16,200
Bromocriptine D2 receptor Ki = 12.2
PD-135111 D2 receptor IC50 = 436
3-Phenyl-pyrrolidine D2 receptor IC50 = 486

Key Findings :

  • (S,R)-Pseudoxandrine hydrochloride is ~1,300-fold less potent than bromocriptine (Ki = 12.2 nM), a high-affinity D2 agonist used clinically for Parkinson’s disease and hyperprolactinemia.
  • Its activity is comparable to other low-potency compounds like 3-cyclohexyl-1-propyl-piperidine hydrochloride (Ki = 14,400 nM) but significantly weaker than PD-135111 (IC50 = 436 nM) .

Structural Analogues and Physicochemical Properties

Hydrochloride Salts in Drug Design

Hydrochloride salts are commonly used to enhance solubility and stability. Examples from the evidence include:

  • Oxycodone hydrochloride : A potent opioid with a complex fused-ring structure and a hydrochloride group improving bioavailability .
  • Pseudoephedrine hydrochloride : A decongestant with stereochemical similarity to (S,R)-pseudoxandrine but distinct pharmacological effects (α-adrenergic agonist) .
  • Ecgonine methylester-D3.HCl : A cocaine analog with deuterium labeling for analytical purposes, highlighting the role of hydrochloride salts in reference standards .

Structural Contrasts :

  • (S,R)-Pseudoxandrine lacks the morphine-like backbone of oxycodone hydrochloride, instead featuring simpler aliphatic chains and aromatic groups.
Physicochemical and Analytical Considerations
  • Analytical Methods : Techniques like HPLC with UV detection, as used for pseudoephedrine hydrochloride-related impurities, could apply to (S,R)-pseudoxandrine for purity assessment .

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